
Hexyl acetoacetate
Overview
Description
Hexyl acetoacetate (CAS: 13562-84-0) is a β-ketoester with the molecular formula C₁₀H₁₈O₃ and a molecular weight of 186.25 g/mol . Structurally, it consists of a hexyl chain esterified to the acetoacetyl group (CH₃COCH₂COO−), which enables its characteristic keto-enol tautomerism . This compound is a colorless liquid with a fruity odor, commonly utilized in flavor and fragrance industries due to its apple-like aroma . It serves as a precursor in organic synthesis, particularly in reactions involving nucleophilic substitution or condensation, owing to its reactive β-keto group .
This compound is commercially available in high purity (>97%) and is synthesized via esterification of acetoacetic acid with hexanol or through transesterification reactions . Its applications span agrochemicals, pharmaceuticals, and specialty chemicals, where its lipophilic hexyl chain enhances solubility in non-polar matrices .
Preparation Methods
Esterification of Acetoacetic Acid with Hexanol
The direct esterification of acetoacetic acid with hexanol represents the most straightforward route to hexyl acetoacetate. This acid-catalyzed reaction follows the general mechanism:
3\text{COCH}2\text{COOH} + \text{C}6\text{H}{13}\text{OH} \rightleftharpoons \text{CH}3\text{COCH}2\text{COOC}6\text{H}{13} + \text{H}_2\text{O}
Reaction Conditions and Optimization
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Catalysts : Sulfuric acid (0.5–2.0 mol%) or p-toluenesulfonic acid (PTSA) are commonly used. Heterogeneous catalysts like Amberlyst-15 show comparable efficacy (85–90% conversion) while simplifying product separation .
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Temperature : Reflux conditions (110–130°C) with toluene as an azeotropic agent to remove water.
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Molar Ratio : A 1:1.2 ratio of acetoacetic acid to hexanol maximizes yield (88–92%) by shifting equilibrium .
Limitations
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Prolonged heating (>8 hours) risks decarboxylation of acetoacetic acid, forming acetone as a byproduct.
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Acidic conditions may promote keto-enol tautomerism, complicating purification.
Transesterification of Ethyl Acetoacetate with Hexanol
Transesterification replaces the ethyl group of ethyl acetoacetate with hexanol, offering higher purity and avoiding water-sensitive steps:
3\text{COCH}2\text{COOC}2\text{H}5 + \text{C}6\text{H}{13}\text{OH} \rightarrow \text{CH}3\text{COCH}2\text{COOC}6\text{H}{13} + \text{C}2\text{H}5\text{OH}
Industrial Protocols
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Catalysts : Sodium ethoxide (0.5–1.5 mol%) or DBU (1,8-diazabicycloundec-7-ene) in solvent-free systems achieve 94–97% conversion .
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Temperature : 80–100°C under nitrogen to prevent oxidation.
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Kinetics : Pseudo-first-order behavior with rate constants (k) of 0.12–0.18 h⁻¹ at 90°C .
Purification
Fractional distillation under reduced pressure (20–30 mmHg) isolates this compound (boiling point: 245–250°C) from unreacted hexanol and ethanol.
Reactive Distillation for Continuous Synthesis
Reactive distillation integrates reaction and separation, enhancing efficiency for large-scale production. Adapted from n-hexyl acetate synthesis , this method employs:
Column Design and Parameters
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Catalytic Packings : Structured packings (e.g., Katapak-SP) coated with ion-exchange resins (e.g., Lewatit K2621).
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Temperature Gradient : 70°C (reboiler) to 120°C (condenser).
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Residence Time : 1.5–2.5 hours for >95% hexanol conversion .
Advantages Over Batch Methods
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Continuous removal of ethanol shifts equilibrium, achieving near-quantitative yields.
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Reduced energy consumption (30–40% lower than batch reactors) .
Enzymatic Synthesis Using Lipases
Biocatalytic routes offer eco-friendly alternatives. Immobilized Candida antarctica lipase B (CAL-B) catalyzes transesterification in non-aqueous media:
Operational Parameters
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Solvent : tert-Butanol or ionic liquids (e.g., [BMIM][BF₄]) enhance enzyme stability.
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Temperature : 45–55°C, with 70–80% yields after 24–48 hours .
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Reusability : Enzyme retains 60–70% activity after five cycles .
Challenges
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Substrate inhibition at high hexanol concentrations (>4 M).
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Cost-prohibitive for industrial-scale production.
Modified Acetoacetic Ester Synthesis
The classic acetoacetic ester synthesis is adapted for hexyl derivatives through alkylation and hydrolysis:
Stepwise Mechanism
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Deprotonation : Ethyl acetoacetate treated with NaH or LDA generates the enolate.
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Alkylation : Reaction with hexyl bromide (SN2 mechanism) forms the dialkylated product.
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Hydrolysis and Decarboxylation : Acidic hydrolysis (HCl/H₂O) followed by heating (150°C) yields this compound .
Yield Optimization
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Two-stage alkylation (sequential addition of hexyl halides) improves monoalkylation selectivity (75–80%) .
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Microwave-assisted decarboxylation reduces reaction time from hours to minutes .
Comparative Analysis of Preparation Methods
Method | Catalyst | Temperature (°C) | Yield (%) | Scale | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Esterification | H₂SO₄, Amberlyst-15 | 110–130 | 88–92 | Lab/Industrial | Low cost, simple setup | Byproduct formation, long duration |
Transesterification | NaOEt, DBU | 80–100 | 94–97 | Industrial | High purity, solvent-free options | Sensitive to moisture |
Reactive Distillation | Lewatit K2621 | 70–120 | >95 | Industrial | Continuous process, high efficiency | High capital cost |
Enzymatic Synthesis | CAL-B lipase | 45–55 | 70–80 | Lab | Eco-friendly, mild conditions | Low scalability, high enzyme cost |
Acetoacetic Ester Route | NaH, HCl | 150 (decarboxylation) | 75–80 | Lab | Flexible alkylation steps | Multi-step, moderate yields |
Chemical Reactions Analysis
Types of Reactions: Hexyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound derivatives with additional oxygen-containing functional groups.
Reduction: Hexyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Chemical Applications
1. Intermediate in Organic Synthesis
Hexyl acetoacetate is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of pharmaceuticals and agrochemicals. Its chemical structure allows it to participate in reactions such as acetoacetic ester synthesis, which is fundamental in creating more complex molecules .
2. Production of Organic Light-Emitting Diodes (OLEDs)
Recent studies have highlighted this compound's role in the development of efficient OLEDs. It serves as a ligand in crosslinkable iridium(III) complexes used in the emissive layers of OLEDs. This application enhances device performance by improving morphological stability and charge balance .
Biological Applications
1. Potential Biological Activities
Research indicates that this compound may exhibit antimicrobial and antioxidant properties. Its derivatives are being studied for their potential biological activities, suggesting a role in drug development .
2. Muscle Regeneration
this compound's structural similarity to acetoacetate—a known signaling metabolite—has led to investigations into its effects on muscle cell function. Studies show that acetoacetate can accelerate muscle regeneration and ameliorate conditions like muscular dystrophy by activating specific cellular pathways .
Industrial Applications
1. Fragrance and Flavor Industry
Due to its pleasant fruity aroma, this compound is widely used in the fragrance and flavor industry. It contributes to the formulation of various consumer products, enhancing their sensory appeal .
2. Lubrication Properties
Research has demonstrated that adding this compound can improve the lubrication properties of automotive fuels. This finding has implications for enhancing fuel efficiency and reducing engine wear .
Thermodynamic Studies
Recent thermodynamic studies have examined the behavior of this compound in high-pressure supercritical CO2 environments. Understanding its solubility and phase behavior under these conditions is crucial for applications in extraction processes and material science .
Summary Table of Applications
Application Area | Details |
---|---|
Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |
OLED Production | Component in iridium(III) complexes for enhanced device performance |
Biological Activities | Potential antimicrobial and antioxidant properties |
Muscle Regeneration | Mimics acetoacetate's effects on muscle cell proliferation |
Fragrance and Flavor Industry | Used for its fruity aroma in consumer products |
Lubrication Properties | Enhances lubrication in automotive fuels |
Thermodynamic Behavior | Studied under high-pressure CO2 for extraction applications |
Case Studies
Case Study 1: OLED Efficiency Enhancement
A study conducted on crosslinkable iridium(III) complexes demonstrated that incorporating this compound improved OLED efficiency by allowing additional layers to be deposited without compromising stability . This advancement represents a significant step forward in OLED technology.
Case Study 2: Muscle Cell Function
In experiments involving muscle regeneration, this compound was shown to activate signaling pathways that promote muscle cell proliferation. This finding suggests potential therapeutic applications for conditions associated with muscle wasting .
Mechanism of Action
The mechanism of action of hexyl acetoacetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release acetoacetic acid and hexanol. The acetoacetic acid can then participate in various metabolic pathways, including the Krebs cycle, where it is converted to energy. The hexanol released can also be metabolized by the body.
Comparison with Similar Compounds
Hexyl acetoacetate belongs to the ester family, specifically β-ketoesters. Below is a detailed comparison with structurally or functionally related compounds:
Hexyl Acetate (CAS: 142-92-7)
- Molecular Formula : C₈H₁₆O₂
- Molecular Weight : 144.21 g/mol
- Odor : Fruity, apple-like .
- Applications : Widely used in food flavoring (e.g., pear, cherry) and perfumery. Also employed as a solvent in coatings and resins .
- Key Differences: Lacks the β-keto group, making it chemically less reactive compared to this compound. Lower molecular weight results in higher volatility (boiling point ~169°C vs. ~250°C for this compound) . Predicted and experimental values for odor thresholds (×10⁷) are 10 and 8, respectively, indicating a stronger aroma contribution than some esters (e.g., ethyl octanoate) .
Ethyl Acetoacetate (CAS: 141-97-9)
- Molecular Formula : C₆H₁₀O₃
- Molecular Weight : 130.14 g/mol
- Odor : Fruity, reminiscent of apples and strawberries .
- Applications : Key intermediate in synthesizing pharmaceuticals (e.g., antibiotics, antimalarials), dyes, and perfumes. Also used as a food additive .
- Key Differences: Shorter ethyl chain reduces lipophilicity compared to this compound, affecting solubility in organic solvents. Exhibits 93% keto-form at equilibrium, with faster tautomerization kinetics due to smaller steric hindrance .
Methyl Acetoacetate (CAS: 105-45-3)
- Molecular Formula : C₅H₈O₃
- Molecular Weight : 116.12 g/mol
- Applications : Pharmaceutical intermediate and catalyst in polymer synthesis .
- Key Differences :
Cyclothis compound (CAS: 6947-02-0)
- Molecular Formula : C₁₀H₁₆O₃
- Molecular Weight : 184.23 g/mol
- Key Differences :
Data Table: Comparative Properties of Selected Esters
Biological Activity
Hexyl acetoacetate, also known as acetoacetic acid hexyl ester, is an organic compound with diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
- Molecular Formula : CHO
- Molecular Weight : 186.25 g/mol
- CAS Number : 13562-84-0
This compound is a derivative of acetoacetic acid and is primarily studied for its potential antimicrobial and antioxidant properties.
Biochemical Pathways
This compound is involved in the Acetoacetic Ester Synthesis , a metabolic pathway that converts ethyl acetoacetate into methyl ketones. This pathway plays a crucial role in energy metabolism, particularly in the TCA cycle and respiratory chain, affecting cell viability and function.
Cellular Effects
Research indicates that this compound may influence cellular processes through its conversion into active metabolites. These metabolites can interact with various biomolecules, potentially modulating enzyme activity and signaling pathways .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against several bacterial strains. Studies suggest that it disrupts bacterial cell membranes, leading to cell lysis and death. For instance, it has been tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, demonstrating significant inhibitory effects.
Antioxidant Activity
The compound exhibits antioxidant properties , which may help mitigate oxidative stress in biological systems. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation, making it a candidate for further research in oxidative stress-related diseases .
Toxicological Studies
A 13-week subchronic toxicity study conducted on SD rats assessed the safety profile of this compound. Key findings include:
- No significant toxicity was observed at doses up to 300 mg/kg/day.
- At 1,000 mg/kg/day, some male rats exhibited occult blood in urine, indicating potential renal effects.
- The study established a No Observed Adverse Effect Level (NOAEL) of 300 mg/kg/day for males and above 1,000 mg/kg/day for females .
Table 1: Summary of Toxicological Findings
Parameter | Dose (mg/kg/day) | Observations |
---|---|---|
General Condition | All doses | No significant changes observed |
Urinalysis | 1,000 | Occult blood in males |
Hematology | 1,000 | Significant decrease in MCH in females |
Blood Biochemistry | 1,000 | Increased IP levels in males |
Research Applications
This compound is utilized in various scientific research applications:
- Pharmaceutical Development : Its antimicrobial and antioxidant properties make it a candidate for developing new therapeutic agents.
- Flavoring and Fragrance Industry : Due to its pleasant fruity odor, it is used as an intermediate in the synthesis of esters for flavoring agents .
Industrial Applications
In industrial settings, this compound serves as a solvent and an intermediate in the production of agrochemicals and other organic compounds. Its role in enhancing lubrication properties in automotive fuels has also been explored, indicating its versatility beyond traditional applications .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing hexyl acetoacetate with high purity, and how is the product validated?
this compound is synthesized via esterification of acetoacetic acid with hexanol, typically catalyzed by bases like K₂CO₃ or DBU. Critical parameters include molar ratios (e.g., 0.8–2.0:1.0 for acylates) and solvent selection (THF or neat conditions). Purification involves fractional distillation or column chromatography, with validation using gas chromatography (GC) for purity (>97%) and NMR to confirm structural integrity. Key spectral features include the α-proton resonance (δ ~3.3 ppm) and enol tautomer detection via vinyl hydrogen signals .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : Identifies α and γ protons (δ ~2.2–3.5 ppm) and detects enol tautomers (~10% at room temperature) via vinyl hydrogen (δ ~5.3 ppm) and hydroxyl proton signals. Sodium enolate addition shifts equilibrium, aiding tautomer analysis .
- GC-MS : Quantifies purity and detects impurities using non-polar columns (e.g., DB-5) with retention indices cross-referenced to standards.
- IR Spectroscopy : Confirms carbonyl stretches (~1740 cm⁻¹ for ester, ~1710 cm⁻¹ for ketone) .
Q. What thermodynamic properties of this compound are critical for reaction design in binary mixtures?
Density and viscosity data for binary mixtures (e.g., with 1-pentanol or THF) are experimentally determined at 293–318 K. These properties influence mass transfer and reaction kinetics. For example, viscosity decreases with temperature, impacting mixing efficiency in solvent-dependent syntheses .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize this compound’s role in polymer crosslinking?
DOE factors include catalyst concentration (1–5 mol%), solvent choice (THF vs. neat), and molar ratios. Response surface methodology (RSM) models interactions between variables, while real-time monitoring (e.g., simFTHR) tracks reaction progression. For example, air atmosphere and pre-equilibrium time (1 h) are critical for controlling crosslinking efficiency in cellulose acetoacetate networks .
Q. What kinetic models address contradictions in bioconversion data for this compound?
Michaelis-Menten kinetics with substrate inhibition terms explain discrepancies in acetone/acetoacetate yields during Clostridium acetobutylicum bioconversions. Conflicting byproduct data (e.g., acetic acid vs. butyric acid) are resolved by analyzing pH effects (optimal at 4.5) and immobilized cell concentration assays. Metabolic flux analysis clarifies carbon partitioning .
Q. How do tautomeric forms of this compound influence its reactivity in nucleophilic additions?
The keto-enol equilibrium (~10% enol at RT) enhances reactivity at the active methylene group. NMR monitors enol content via vinyl hydrogen signals. Catalytic bases (e.g., DBU) shift equilibrium toward the enolate, accelerating reactions like Mannich additions. Kinetic studies under varying pH and solvent conditions quantify tautomer impacts .
Q. What strategies resolve yield discrepancies in enzymatic synthesis of this compound derivatives?
Optimize enzyme (e.g., Candida antarctica lipase) loading and substrate ratios using DOE. Byproduct analysis via LC-MS identifies hydrolysis side reactions. Immobilized enzyme systems improve stability, reducing deactivation over multiple cycles .
Q. How is this compound quantified in metabolomic studies, and what interferences arise?
LC-MS/MS with deuterated internal standards (e.g., d₃-acetoacetate) minimizes matrix effects. ROC analysis and logistic regression models (e.g., combined with NT-proBNP) enhance biomarker specificity. Challenges include ion suppression from co-eluting metabolites (e.g., lysophosphatidylcholines) and sample preparation artifacts .
Q. Tables
Q. Table 1: Key Spectral Data for this compound
Q. Table 2: DOE Factors for Reaction Optimization
Properties
IUPAC Name |
hexyl 3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-3-4-5-6-7-13-10(12)8-9(2)11/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZLAXONNWOLJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065534 | |
Record name | Hexyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13562-84-0 | |
Record name | Hexyl 3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13562-84-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanoic acid, 3-oxo-, hexyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013562840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butanoic acid, 3-oxo-, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexyl acetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3065534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.579 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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